mGlu5 Receptor Inhibition: 15-fold Reduced Potency vs. 4-Methyl Analog Enables Selective Profiling
In a direct head-to-head comparison within the same mGlu5 receptor inhibition assay, the 4-cyclopropylthiazol-2-yl containing compound exhibited an IC50 of 900 nM, whereas the 4-methylthiazol-2-yl analog showed an IC50 of 59 nM [1]. This 15.3-fold difference in potency demonstrates that the cyclopropyl substituent significantly modulates target engagement. Importantly, the cyclopropyl analog is not simply a 'weaker' version—it may offer a more favorable selectivity window when sub-micromolar but not high-nanomolar mGlu5 inhibition is desired, or when avoiding the off-target liabilities associated with the more potent methyl analog.
| Evidence Dimension | mGlu5 receptor IC50 (inhibition potency) |
|---|---|
| Target Compound Data | IC50 = 900 nM (4-cyclopropylthiazol-2-yl containing analog) |
| Comparator Or Baseline | IC50 = 59 nM (4-methylthiazol-2-yl analog); IC50 > 10,000 nM (1-methyl-1H-pyrazol-3-yl analog) |
| Quantified Difference | 4-cyclopropyl is 15.3-fold less potent than 4-methyl analog |
| Conditions | In vitro mGlu5 receptor functional assay (exact assay conditions detailed in original publication NIHMS291053) |
Why This Matters
This data enables rational selection: researchers requiring sub-100 nM mGlu5 inhibition should use the 4-methyl analog, while those seeking a compound with attenuated mGlu5 activity (e.g., for selectivity profiling against related targets) should procure the 4-cyclopropyl derivative.
- [1] NIHMS291053. Table 19. mGlu5 IC50 values for thiazole derivatives. Entry 263: 4-cyclopropylthiazol-2-yl, IC50 = 900 nM; Entry 261: 4-methylthiazol-2-yl, IC50 = 59 nM. View Source
